Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
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Description
Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a useful research compound. Its molecular formula is C17H21N3O3S2 and its molecular weight is 379.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, such as 2-amino-5-tert-butyl-1,3,4-thiadiazole, can inhibit the corrosion of brass in sea water samples . This suggests that the compound may interact with metal ions or surfaces.
Mode of Action
It is known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could suggest that the compound might undergo similar reactions.
Biochemical Pathways
It is known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that the compound might interfere with cellular processes, potentially leading to cytotoxic effects.
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density can be found in chemicalbook , which could provide some insights into its pharmacokinetic properties.
Result of Action
It is known that certain 1,3,4-thiadiazole derivatives have shown cytotoxic properties . This suggests that the compound might have similar effects.
Action Environment
It is known that 2-amino-5-tert-butyl-1,3,4-thiadiazole can inhibit the corrosion of brass in sea water samples . This suggests that the compound’s action might be influenced by the presence of metal ions or surfaces.
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, such as this compound, can interact with various enzymes and proteins
Cellular Effects
Some thiadiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-5-23-13(21)10-24-16-20-19-15(25-16)18-14(22)11-6-8-12(9-7-11)17(2,3)4/h6-9H,5,10H2,1-4H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWHMWPDRYYCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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